molecular formula C10H9NO2S B1470006 1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylic acid CAS No. 1507891-42-0

1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1470006
CAS No.: 1507891-42-0
M. Wt: 207.25 g/mol
InChI Key: RFRIKLGYYCEYAG-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylic acid (CAS 1507891-42-0) is a high-purity chemical compound supplied for research and development purposes . This molecule, with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol, features a distinctive structure combining pyrrole and thiophene heterocyclic systems, making it a valuable scaffold in medicinal chemistry and materials science . The compound is part of a class of N -substituted pyrrole carboxylic acids that are of significant interest in the development of novel pharmacologically active molecules. Researchers utilize this and related structures, such as the 2,5-dimethyl analog (CAS 306936-14-1), as key intermediates in organic synthesis and drug discovery efforts . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can be assured of reliable cold-chain transportation to preserve the integrity of the compound .

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-10(13)8-3-4-11(6-8)7-9-2-1-5-14-9/h1-6H,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRIKLGYYCEYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN2C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a thiophenyl group and a carboxylic acid moiety, contributing to its biological activity. The general structure can be represented as follows:

C1H8N2O2S\text{C}_1\text{H}_8\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

Research has demonstrated that derivatives of pyrrole, including this compound, exhibit notable antimicrobial properties. A study evaluated various pyrrole derivatives against a range of Gram-positive and Gram-negative bacteria, revealing that these compounds possess significant antibacterial and antifungal activities. The presence of the heterocyclic ring was crucial for this activity, with enhanced effects observed when additional functional groups were introduced .

Microorganism Activity MIC (μg/mL)
Staphylococcus aureusAntibacterial3.12
Escherichia coliAntibacterial12.5
Candida albicansAntifungal10.0

Antioxidant Properties

The compound also exhibits antioxidant activity, which is essential for protecting cells from oxidative stress. In vitro studies assessed the neuroprotective effects against neurotoxicity induced by 6-hydroxydopamine (6-OHDA), showing that the compound could inhibit apoptosis by reducing lipid peroxidation . This suggests potential applications in neurodegenerative diseases.

Cellular Pathways

The mechanisms underlying the biological activities of this compound involve modulation of various cellular pathways:

  • Apoptosis Induction : The compound influences the expression of proteins involved in apoptosis, such as Bcl-2 and Bax, leading to cell death in cancer cells .
  • Inhibition of Enzymatic Activity : It has been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription in cancer cells .

Case Studies and Experimental Findings

  • Cancer Cell Lines : In studies involving MCF-7 breast cancer cells, treatment with pyrrole derivatives resulted in significant apoptosis induction. The compound's ability to downregulate matrix metalloproteinase (MMP-2) was linked to reduced cell migration and invasion .
  • Neuroprotection : In models of Parkinson's disease, the compound exhibited protective effects against oxidative stress-induced neuronal damage, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Recent studies have indicated that derivatives of pyrrole compounds, including 1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylic acid, exhibit significant antimicrobial activity. Research has shown that modifications to the pyrrole structure can enhance efficacy against various bacterial strains, including Pseudomonas aeruginosa, which poses a major threat to patients with cystic fibrosis due to its resistance to many antibiotics .

Antituberculosis Activity
A series of pyrrole derivatives have been developed based on this compound to target Mycobacterium tuberculosis. Notably, certain derivatives demonstrated a minimum inhibitory concentration (MIC) as low as 5 µM, indicating strong potential for further development as antituberculosis agents .

Drug Design and Development

Fragment-Based Drug Discovery
The compound has been utilized in fragment-based drug discovery approaches targeting essential bacterial enzymes like MurB involved in cell wall biosynthesis. This method has led to the identification of several promising fragments that bind effectively to the target enzyme, suggesting that derivatives of this compound could serve as scaffolds for developing new antibiotics .

Lead Compound Development
The structural features of this compound allow for modifications that can enhance bioactivity and selectivity. For instance, researchers have synthesized various analogues and assessed their binding affinities and biological activities. The optimization of these compounds is crucial for developing lead candidates for clinical trials .

Material Science Applications

Organic Electronics
The unique electronic properties of thiophene-containing compounds have made them attractive for applications in organic electronics. The incorporation of this compound into polymer matrices has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to facilitate charge transport and enhance device performance .

Agricultural Chemistry

Pesticide Development
There is ongoing research into the use of pyrrole derivatives as potential pesticide agents. The structural characteristics of this compound may confer herbicidal or insecticidal properties, making it a candidate for further exploration in crop protection strategies .

Table 1: Summary of Research Findings on this compound

StudyApplication AreaKey Findings
AntimicrobialDemonstrated efficacy against Pseudomonas aeruginosa with MIC values as low as 5 µM.
Drug DiscoveryIdentified as a scaffold for novel antibiotics targeting MurB enzyme.
Organic ElectronicsEnhanced charge transport properties when incorporated into polymer matrices for OLEDs.
Agricultural ChemistryPotential use as a pesticide agent under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Core

Position and Nature of Substituents

5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid (CAS 72078-42-3) Structure: Thiophene-3-yl at pyrrole-5, carboxylic acid at pyrrole-2. Key Differences: The shifted thiophene substitution (position 5 vs. 1) and carboxylic acid position alter electronic distribution.

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

  • Structure : Chlorophenyl at pyrrole-1, methyl groups at 2 and 5, carboxylic acid at 3.
  • Key Differences : Replacement of thiophenemethyl with chlorophenyl introduces a stronger electron-withdrawing group, likely reducing electron density on the pyrrole ring. This could decrease reactivity in electrophilic substitutions compared to the target compound .

Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate (CAS 31894-56-1)

  • Structure : Thiophen-2-yl at pyrrole-3, ester at pyrrole-2.
  • Key Differences : The ester group (vs. carboxylic acid) lowers acidity and hydrophilicity, impacting bioavailability. Thiophene at position 3 may enhance π-π stacking in crystal structures compared to the 1-position substitution in the target compound .
Core Heterocycle Modifications

5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole Structure: Benzimidazole core with dual thiophene substitutions. Key Differences: The benzimidazole core (vs. The dual thiophene groups may improve metabolic stability but reduce solubility .

Physicochemical Properties

Property 1-(Thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylic Acid 5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic Acid 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid
Molecular Weight ~237.27 g/mol* 193.22 g/mol ~265.71 g/mol
Melting Point Estimated >200°C (due to H-bonding) Not reported Not reported
Solubility Moderate in DMSO; low in water Likely higher in polar solvents (2-carboxylic acid) Low (chlorophenyl hydrophobic group)
Acidity (pKa) ~3.5–4.5 (carboxylic acid) ~2.8–3.8 (position 2) ~3.5–4.5 (similar substituent effects)

*Calculated based on analogous compounds.

Preparation Methods

Hantzsch Pyrrole Synthesis and Continuous Flow Methods

A modern and efficient approach involves a one-step continuous flow synthesis starting from tert-butyl acetoacetates, amines, and α-bromoketones. This method allows direct formation of pyrrole-3-carboxylic acids by utilizing the Hantzsch pyrrole synthesis mechanism combined with in situ saponification of tert-butyl esters to the corresponding acids.

  • The α-bromoketone bearing the thiophen-2-ylmethyl moiety can be used as a substrate.
  • The amine component corresponds to ammonia or a substituted amine to form the pyrrole nitrogen substituent.
  • The tert-butyl acetoacetate provides the 3-carboxylic acid functionality after saponification.
  • The continuous flow setup enhances yield and scalability compared to batch methods, with yields reported up to 65% for related pyrrole-3-carboxylic acids.

Multi-Step Batch Synthesis via Pyrrole Formation and Subsequent Functionalization

Another route involves:

  • Formation of the pyrrole ring by condensation of suitable precursors such as α-bromoacetyl derivatives with amines.
  • Introduction of the thiophen-2-ylmethyl substituent via alkylation of the pyrrole nitrogen or by using thiophen-2-ylmethyl-containing starting materials.
  • Purification by chromatographic methods to isolate the desired acid.

An example from supporting information in related pyrrole synthesis shows a three-step procedure involving:

  • Condensation reactions to form the pyrrole core.
  • Treatment with ethyl formate and acid/base catalysts to install or modify substituents.
  • Use of phosphoryl chloride (POCl3) and triethylamine at low temperature to facilitate transformations leading to the carboxylic acid derivative.
  • Final purification by silica gel chromatography to obtain the product in good yield (approximately 79% for similar compounds).

Detailed Experimental Procedure (Representative)

A representative synthetic sequence to prepare this compound may proceed as follows:

Step Reagents and Conditions Description Outcome
1 Mix α-bromoacetyl derivative containing thiophen-2-ylmethyl group with amine in suitable solvent Formation of pyrrole intermediate Crude pyrrole product
2 Treat crude residue with ethyl formate, p-toluenesulfonic acid (TsOH), and triethylamine; reflux 12 h Installation/modification of substituents Colourless oil intermediate
3 At 0 °C, add triethylamine and POCl3 dropwise in dichloromethane (DCM); stir 2 h; quench with saturated sodium carbonate solution Conversion to carboxylic acid functionality Final product after extraction and drying
4 Purify by silica gel chromatography Isolation of pure this compound Yield ~79%

This procedure highlights the importance of controlled temperature, acid/base catalysis, and careful workup to achieve the target compound.

Comparative Yields and Efficiency

Method Key Features Yield (%) Notes
Continuous Flow Hantzsch Synthesis One-step, microreactor, in situ saponification Up to 65% for related pyrrole-3-carboxylic acids Scalable, efficient, reduced reaction time
Multi-step Batch Synthesis with POCl3 and TsOH Multi-step, reflux and low-temp additions, chromatographic purification ~79% for similar pyrrole derivatives Requires multiple steps, but high purity product

Research Findings and Observations

  • The continuous flow synthesis offers better control over reaction parameters, leading to higher reproducibility and scalability for pyrrole-3-carboxylic acid derivatives.
  • The batch multi-step method allows fine-tuning of substituents and is adaptable for different pyrrole derivatives but may be more time-consuming and labor-intensive.
  • Chromatographic purification remains essential to obtain analytically pure products.
  • The use of POCl3 and triethylamine at low temperature is critical for successful conversion to the carboxylic acid moiety without decomposition.
  • The thiophen-2-ylmethyl substituent can be introduced either by using corresponding α-bromoacetyl precursors or by alkylation of the pyrrole nitrogen after ring formation, depending on the synthetic route chosen.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Reagents Reaction Type Yield (%) Advantages Limitations
Continuous Flow Hantzsch Synthesis tert-butyl acetoacetate, amine, α-bromoketone (thiophen-2-ylmethyl) Microreactor, HBr for saponification One-step pyrrole formation and ester hydrolysis ~65 Fast, scalable, efficient Requires flow equipment
Multi-step Batch Synthesis α-bromoacetyl derivative with thiophen-2-ylmethyl, amine Ethyl formate, TsOH, triethylamine, POCl3 Condensation, esterification, acid formation ~79 High purity, adaptable Multi-step, longer time

This analysis integrates data from recent synthetic reports and highlights the practical considerations for preparing this compound. The choice of method depends on available equipment, desired scale, and purity requirements. Both continuous flow and batch methods are validated routes with distinct advantages.

Q & A

(Basic) What synthetic methodologies are recommended for preparing 1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylic acid?

Answer:
A common approach involves oxidation of aldehyde intermediates. For example, 1-(4-chlorophenyl)-1H-pyrrole-3-carbaldehyde can be oxidized using AgNO₃ in NaOH/MeOH under reflux, followed by acidification to yield the carboxylic acid derivative . Key steps include:

  • Reagent optimization : Silver nitrate acts as an oxidizing agent, requiring stoichiometric control to avoid over-oxidation.
  • Reaction monitoring : Thin-layer chromatography (TLC) is critical to track reaction completion .
  • Purification : Ethyl acetate extraction and drying over Na₂SO₄ are standard for isolating carboxylic acid products .

(Basic) What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions, particularly for distinguishing thiophene and pyrrole ring protons. For analogs, DMSO-d₆ is preferred for observing exchangeable protons (e.g., NH in benzimidazole derivatives) .
  • Mass spectrometry : Electrospray ionization (ESI-MS) confirms molecular weight, with characteristic [M+H]⁺ peaks observed for related pyrrole-carboxylic acids .
  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and dihedral angles (e.g., thiophene-pyrrole dihedral angles of ~36–39°) and identifies crystallographic disorder, as seen in benzimidazole analogs .

(Advanced) How can crystallographic disorder in the compound’s structure be resolved?

Answer:
Disorder, such as mixed occupancy of thiophene isomers (e.g., 6.0% minor isomer in benzimidazole derivatives ), is addressed via:

  • SHELX refinement : Use PART commands in SHELXL to model partial occupancy of disordered moieties. Refinement against high-resolution data (<1.0 Å) improves accuracy .
  • Thermal parameter analysis : Anisotropic displacement parameters (ADPs) help distinguish static disorder from dynamic motion .
  • Validation tools : Mercury’s Packing Similarity module compares unit-cell packing to identify atypical features .

(Advanced) How can intermolecular interactions in the crystal lattice be systematically analyzed?

Answer:

  • Mercury’s Materials Module : Customizable searches for C–H···N and C–H···π interactions (common in thiophene/pyrrole systems) . For example, parallel [100] chains linked via weak hydrogen bonds were observed in benzimidazole analogs .
  • Hirshfeld surface analysis : Quantifies interaction types (e.g., π-stacking vs. van der Waals) using CrystalExplorer or similar tools.
  • SHELXPRO : Generates interaction diagrams for publication-ready figures .

(Advanced) How to address discrepancies between spectroscopic data and computational predictions?

Answer:

  • Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-311+G(d,p)) to identify outliers.
  • Dynamic effects : Molecular dynamics (MD) simulations account for conformational flexibility, which static models may miss.
  • Batch analysis : For synthetic impurities (e.g., minor isomers in crystallography ), use high-performance liquid chromatography (HPLC) with UV/vis or MS detection .

(Basic) What are common impurities or byproducts in the synthesis of this compound?

Answer:

  • Aldehyde intermediates : Unoxidized aldehyde residues (e.g., from incomplete AgNO₃ reactions) can persist, detectable via TLC or IR (C=O stretch at ~1700 cm⁻¹) .
  • Isomeric byproducts : Thiophene ring rotation during synthesis may yield isomers, resolved via SCXRD or preparative HPLC .
  • Chlorinated impurities : Use halogen-specific detectors (e.g., ECD in GC) if starting materials contain halogens .

(Advanced) How to design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Core modifications : Replace thiophene with benzothiophene () or vary substituents (e.g., 4-chlorophenyl in ).
  • Bioisosteres : Substitute carboxylic acid with sulfonamide (e.g., 1-(methylsulfonyl)-1H-pyrrole-3-carboxylic acid ).
  • Computational screening : Use molecular docking (AutoDock Vina) to prioritize analogs with predicted binding affinity to target proteins.

(Advanced) How to analyze electronic effects of substituents on the pyrrole-thiophene scaffold?

Answer:

  • DFT calculations : Calculate HOMO/LUMO energies (Gaussian 09) to assess electron-withdrawing/donating effects of substituents (e.g., –CF₃ in ).
  • UV-vis spectroscopy : Monitor λₘₐₓ shifts in DMSO to correlate conjugation extent with substituent electronic profiles.
  • Cyclic voltammetry : Measure oxidation potentials to quantify substituent effects on redox behavior.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
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1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylic acid

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